5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride
Overview
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-CH2-NH2). They are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
While the specific synthesis process for “5-(Aminomethyl)-2-methoxybenzoic acid hydrochloride” is not available, aminomethyl groups often feature tertiary amines and are usually obtained by alkylation with Eschenmoser’s salt .Chemical Reactions Analysis
Amines, including aminomethyl compounds, can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. These properties can be determined through various experimental methods .Mechanism of Action
Target of Action
It is structurally similar to 5-aminolevulinic acid (5-ala), which is a precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin b12 . It is synthesized by plants, animals, bacteria, and fungi .
Mode of Action
5-ala, a structurally similar compound, has been shown to enhance plant growth under abiotic stress . It is a metabolic intermediate in higher plants and is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme .
Biochemical Pathways
5-ALA is involved in the biosynthesis of tetrapyrrole compounds. After its biosynthesis, two 5-ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by 5-aminolevulinic acid dehydratase (ALAD) .
Pharmacokinetics
5-ala, a structurally similar compound, is used in medicine due to its approval by the us food and drug administration (fda) for cancer diagnosis and treatment as photodynamic therapy .
Result of Action
5-ala, a structurally similar compound, has been shown to enhance plant growth under abiotic stress . It can enhance some key physiological and biochemical processes in plants such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .
Action Environment
5-ala, a structurally similar compound, has been shown to enhance plant growth under various abiotic stresses such as drought, salinity, heat, and cold .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(aminomethyl)-2-methoxybenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-8-3-2-6(5-10)4-7(8)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHLIFYCXRCXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-91-8 | |
Record name | 5-(aminomethyl)-2-methoxybenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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